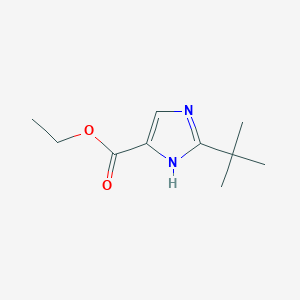
ethyl 2-tert-butyl-1H-imidazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl2-(tert-butyl)-1H-imidazole-5-carboxylate is a synthetic organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl2-(tert-butyl)-1H-imidazole-5-carboxylate typically involves the cyclization of amido-nitriles or the reaction of substituted aldehydes with ammonium acetate and other reagents. One common method is the reaction of an aldehyde with ammonium acetate and a tert-butyl ester in the presence of a catalyst . The reaction conditions often include mild temperatures and the use of solvents such as dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of Ethyl2-(tert-butyl)-1H-imidazole-5-carboxylate may involve continuous flow processes using microreactor systems. These systems allow for efficient and scalable synthesis by controlling reaction parameters such as temperature, pressure, and flow rates .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl2-(tert-butyl)-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, often facilitated by catalysts like palladium or nickel.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium or nickel catalysts, various nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazoles with various functional groups.
Aplicaciones Científicas De Investigación
Ethyl2-(tert-butyl)-1H-imidazole-5-carboxylate has a wide range of applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of functional materials and catalysts for various chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl2-(tert-butyl)-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. Additionally, it may interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparación Con Compuestos Similares
- Ethyl2-(tert-butyl)-1H-imidazole-4-carboxylate
- Ethyl2-(tert-butyl)-1H-imidazole-3-carboxylate
- Ethyl2-(tert-butyl)-1H-imidazole-2-carboxylate
Comparison: Ethyl2-(tert-butyl)-1H-imidazole-5-carboxylate is unique due to its specific substitution pattern on the imidazole ring, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities for molecular targets, making it a valuable tool in research and development .
Propiedades
Fórmula molecular |
C10H16N2O2 |
|---|---|
Peso molecular |
196.25 g/mol |
Nombre IUPAC |
ethyl 2-tert-butyl-1H-imidazole-5-carboxylate |
InChI |
InChI=1S/C10H16N2O2/c1-5-14-8(13)7-6-11-9(12-7)10(2,3)4/h6H,5H2,1-4H3,(H,11,12) |
Clave InChI |
YBERGEOKLWCROJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN=C(N1)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


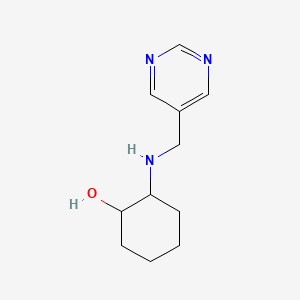
![Benzyl 7-oxo-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B13016100.png)
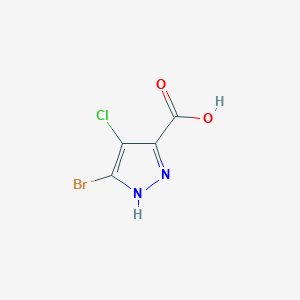
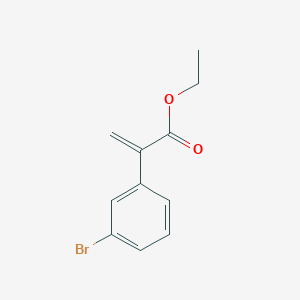



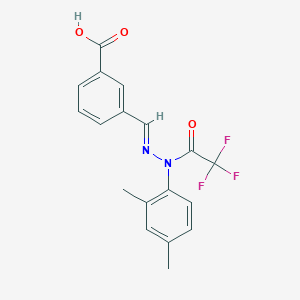


![7-(tert-Butyl)1-methyl7-azaspiro[3.5]nonane-1,7-dicarboxylate](/img/structure/B13016156.png)

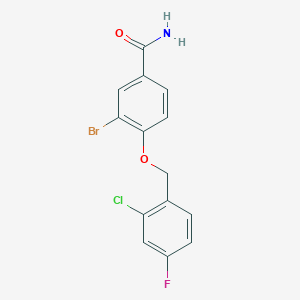
![tert-butyl 7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B13016180.png)
